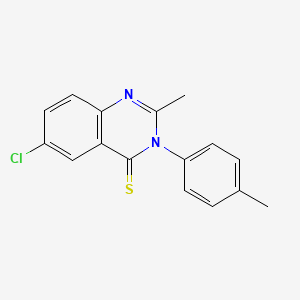![molecular formula C18H25N3O B15063054 4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol CAS No. 68946-06-5](/img/structure/B15063054.png)
4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is a complex organic compound with a unique structure that combines elements of indeno, pyrazol, and dimethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indeno[1,2-c]pyrazol core, followed by the introduction of the dimethylamino and ethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Aplicaciones Científicas De Investigación
4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound shares the dimethylamino and ethyl groups but has a different core structure.
Cabergoline: This compound also contains a dimethylaminopropyl group but is used primarily as a pharmaceutical agent.
ZZW-115 trihydrochloride: This compound has a similar dimethylamino group but differs in its overall structure and applications.
Uniqueness
4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is unique due to its specific combination of functional groups and core structure
Propiedades
Número CAS |
68946-06-5 |
|---|---|
Fórmula molecular |
C18H25N3O |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
4-[3-(dimethylamino)propyl]-1-ethyl-3-methylindeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C18H25N3O/c1-5-21-17-14-9-6-7-10-15(14)18(22,11-8-12-20(3)4)16(17)13(2)19-21/h6-7,9-10,22H,5,8,11-12H2,1-4H3 |
Clave InChI |
YQCRACQDEOQAIW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=N1)C)C(C3=CC=CC=C32)(CCCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


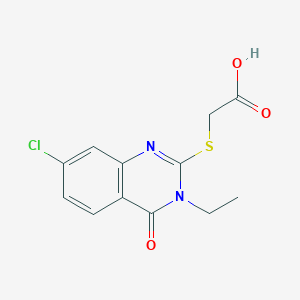
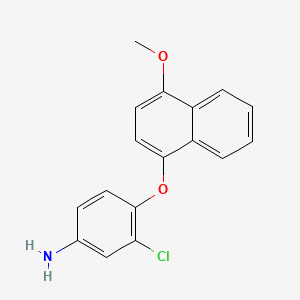
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
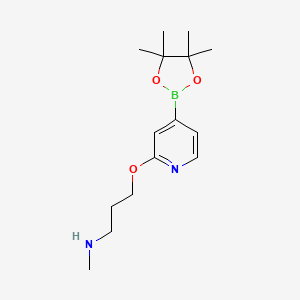
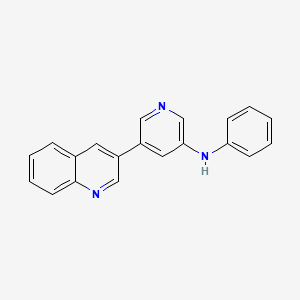
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
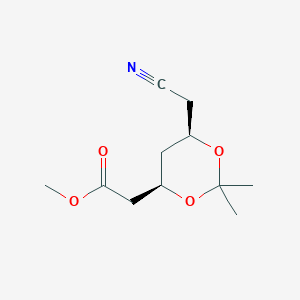
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
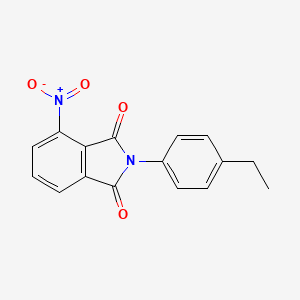
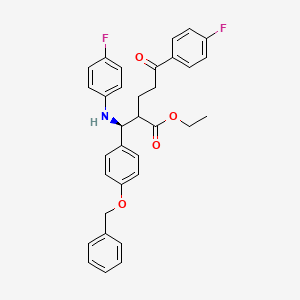
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
